molecular formula C20H17BrN2O5S B298432 [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Katalognummer B298432
Molekulargewicht: 477.3 g/mol
InChI-Schlüssel: JASJXSBTKIDXIK-NFFGIOBBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, also known as BMTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BMTA is a thiazolidinone derivative that has been shown to have a variety of biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling. [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects
[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. In vivo studies have shown that [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can improve insulin sensitivity, reduce inflammation, and have neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its potential for use in cancer therapy, diabetes therapy, and neurodegenerative disease therapy. [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for these applications. However, one limitation of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid. One area of interest is the development of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid in animal models and human clinical trials.

Synthesemethoden

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid can be synthesized through a multistep process that involves the reaction of 4-bromo-2-nitrophenol with thiosemicarbazide, followed by the reduction of the resulting nitro compound with iron powder. The resulting product is then reacted with 4-methoxybenzaldehyde and acetic anhydride to yield [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid.

Wissenschaftliche Forschungsanwendungen

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, diabetes research, and neurodegenerative disease research. In cancer research, [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In diabetes research, [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to improve insulin sensitivity and reduce inflammation, suggesting that it may have therapeutic potential for the treatment of type 2 diabetes. In neurodegenerative disease research, [4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid has been shown to have neuroprotective effects and may have potential for the treatment of Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

[4-Bromo-2-({2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid

Molekularformel

C20H17BrN2O5S

Molekulargewicht

477.3 g/mol

IUPAC-Name

2-[4-bromo-2-[(Z)-[2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H17BrN2O5S/c1-23-19(26)17(29-20(23)22-14-4-6-15(27-2)7-5-14)10-12-9-13(21)3-8-16(12)28-11-18(24)25/h3-10H,11H2,1-2H3,(H,24,25)/b17-10-,22-20?

InChI-Schlüssel

JASJXSBTKIDXIK-NFFGIOBBSA-N

Isomerische SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC(=O)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC

Kanonische SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)SC1=NC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.